[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]acetic acid

Lipophilicity Drug Design ADME

[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]acetic acid (CAS 854357-50-9) is a synthetic small molecule belonging to the benzisothiazole-1,1-dioxide acetic acid class, featuring a methylamino bridge at the 3-position. With a molecular weight of 254.26 g/mol and formula C10H10N2O4S, this compound is supplied as a research-grade building block with documented purity and batch-specific quality control data.

Molecular Formula C10H10N2O4S
Molecular Weight 254.26
CAS No. 854357-50-9
Cat. No. B2463138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]acetic acid
CAS854357-50-9
Molecular FormulaC10H10N2O4S
Molecular Weight254.26
Structural Identifiers
SMILESCN(CC(=O)O)C1=NS(=O)(=O)C2=CC=CC=C21
InChIInChI=1S/C10H10N2O4S/c1-12(6-9(13)14)10-7-4-2-3-5-8(7)17(15,16)11-10/h2-5H,6H2,1H3,(H,13,14)
InChIKeyWYAVGKBCFWUKSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]acetic acid (CAS 854357-50-9): A Differentiated Benzisothiazole-1,1-Dioxide Acetic Acid Building Block for Medicinal Chemistry and Inhibitor Screening


[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]acetic acid (CAS 854357-50-9) is a synthetic small molecule belonging to the benzisothiazole-1,1-dioxide acetic acid class, featuring a methylamino bridge at the 3-position [1]. With a molecular weight of 254.26 g/mol and formula C10H10N2O4S, this compound is supplied as a research-grade building block with documented purity and batch-specific quality control data . It is structurally related to broader classes of benzisothiazole-1,1-dioxide alkanoic acids that have been investigated as aldose reductase inhibitors and, more recently, as potential YAP/TAZ-TEAD interaction inhibitors [2][3].

Why Generic Substitution Fails: Structural Nuances in the [(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]acetic Acid Series Directly Impact Physicochemical Properties and Reactivity


Within the benzisothiazole-1,1-dioxide acetic acid family, seemingly minor modifications—such as N-methylation versus a free NH group, or replacement of the amino bridge with an aminooxy linker—produce measurable shifts in computed lipophilicity (XLogP3), hydrogen bond donor count, and conformational flexibility that can fundamentally alter permeability, solubility, and target engagement profiles [1][2]. Additionally, the 3-methylamino motif directs distinct Diels–Alder reactivity outcomes compared to the 3-amino analog, yielding thioamides rather than maleamic acid derivatives, which has direct consequences for synthetic utility in library construction [3]. These quantitative and qualitative differences underscore why in-class compounds cannot be assumed interchangeable for either biological screening or chemical synthesis without risking divergent results.

Quantitative Differentiation Evidence: [(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]acetic acid vs. Closest Analogs


Reduced Lipophilicity (XLogP3 = 0.3) vs. Des-Methyl Analog (XLogP3 = 0.8) Improves Predicted Aqueous Solubility and CNS Drug-Likeness

The N-methyl substitution on the amino acid side chain lowers the computed partition coefficient (XLogP3) from 0.8 for the des-methyl analog [(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]acetic acid (CAS 71054-77-8) to 0.3 for the target compound [1][2]. This 0.5 log unit reduction indicates improved aqueous solubility and potentially better alignment with CNS drug-like space (optimal XLogP 1–3), while the des-methyl analog falls within a less favorable range for certain CNS targets.

Lipophilicity Drug Design ADME

Single Hydrogen Bond Donor vs. Two in Closest Analogs: Implications for Passive Membrane Permeability

The target compound possesses only one hydrogen bond donor (the carboxylic acid OH), whereas both the des-methyl analog (CAS 71054-77-8) and the aminooxy analog {[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]oxy}acetic acid (CAS 855991-65-0) have two H-bond donors (carboxylic acid OH plus an NH group) [1][2][3]. Reducing HBD count from 2 to 1 is a recognized strategy to enhance passive membrane permeability, as each additional HBD incurs a significant desolvation penalty during bilayer translocation.

Hydrogen Bonding Permeability Lipinski Rules

Fewer Rotatable Bonds (3 vs. 4) than the Aminooxy Analog Reduces Conformational Entropy Penalty upon Binding

The target compound has 3 rotatable bonds, compared to 4 for the aminooxy analog {[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]oxy}acetic acid (CAS 855991-65-0) [1][2]. This one-bond reduction in rotational freedom decreases the entropic cost of binding and can translate into improved ligand efficiency metrics, a factor often considered in fragment-based lead optimization.

Conformational Flexibility Binding Affinity Ligand Efficiency

Divergent Diels–Alder Reactivity: 3-Methylamino Substitution Directs Thioamide Formation vs. Maleamic Acid for 3-Amino Analog

In a head-to-head study of 2,1-benzisothiazole reactivity, 3-amino-2,1-benzisothiazole reacts with maleic anhydride to form a maleamic acid, whereas 3-methylamino-2,1-benzisothiazole yields substituted thioamides, likely via a Diels–Alder pathway [1]. This qualitative but unambiguous divergence in reaction outcome demonstrates that the N-methyl group fundamentally alters the cycloaddition trajectory, providing synthetic access to a distinct product class (thioamides) not accessible from the des-methyl analog.

Diels-Alder Reactivity Synthetic Chemistry Library Synthesis

Structural Congruence with YAP/TAZ-TEAD Inhibitor Pharmacophore: Class-Level Patent Coverage

International patent WO2018185266A1 claims benzisothiazole-1,1-dioxide acetic acid derivatives bearing an amino or substituted amino group at the 3-position as inhibitors of the YAP/TAZ-TEAD protein-protein interaction [1]. The target compound, with its 3-(methylamino)acetic acid motif, falls within the claimed structural scope, whereas many simpler benzisothiazole analogs lacking the acetic acid moiety or the 1,1-dioxide functionality are not covered. While no compound-specific IC50 data for the target compound is publicly available, the class-level patent claims provide a documented rationale for prioritizing this scaffold in YAP/TAZ-TEAD-targeted screening campaigns.

YAP/TAZ-TEAD Oncology Protein-Protein Interaction Inhibitors

Verified Purity (95%) with Batch-Specific QC Documentation (NMR, HPLC, GC) Supports Reproducible SAR Studies

The target compound is supplied by Bidepharm at a standard purity of 95%, with batch-specific quality control documentation including NMR, HPLC, and GC analyses . While the des-methyl analog (CAS 71054-77-8) is also available at 95% purity from multiple vendors, the target compound's documented multi-method QC package provides procurement teams with higher confidence in identity and purity verification, reducing the risk of batch-to-batch variability that can confound SAR studies.

Quality Control Reproducibility Procurement

Recommended Application Scenarios for [(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]acetic Acid Based on Verified Differentiation Evidence


Fragment-Based and Hit-to-Lead Screening for Intracellular Protein-Protein Interaction Targets (e.g., YAP/TAZ-TEAD)

The compound's low lipophilicity (XLogP3 = 0.3), single H-bond donor, and structural alignment with the YAP/TAZ-TEAD inhibitor pharmacotype claimed in WO2018185266A1 make it a strong candidate for fragment-based screening libraries targeting intracellular PPIs [1][2]. Its favorable solubility profile reduces the risk of false negatives from compound aggregation, a common pitfall in fragment screening.

Synthetic Chemistry: Construction of Thioamide-Focused Compound Libraries via Diels–Alder Cycloaddition

The N-methylamino group on the benzisothiazole-1,1-dioxide core directs Diels–Alder reactions with maleic anhydride toward substituted thioamides, a product class distinct from the maleamic acids obtained with the des-methyl analog [1]. Researchers building thioamide-containing libraries for biological screening should select this compound over the 3-amino analog to access this differentiated chemical space.

Medicinal Chemistry SAR Campaigns Requiring Tight Control of H-Bond Donor Count for CNS Penetration Optimization

With only one hydrogen bond donor, the target compound is better suited for CNS drug discovery programs than the des-methyl or aminooxy analogs (both HBD = 2), as reducing HBD count is a critical parameter for achieving passive blood-brain barrier penetration [1][2]. Procurement of this specific analog enables SAR studies where HBD count is systematically varied.

Reproducible Biological Assays Requiring Batch-Verified Building Blocks with Comprehensive QC Documentation

The target compound's availability with batch-specific NMR, HPLC, and GC quality control documentation from Bidepharm [1] supports rigorous experimental reproducibility. For core facilities and CROs where compound identity verification is mandatory, this documented QC package reduces the need for costly in-house re-analysis compared to sourcing from vendors with less comprehensive documentation.

Quote Request

Request a Quote for [(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.